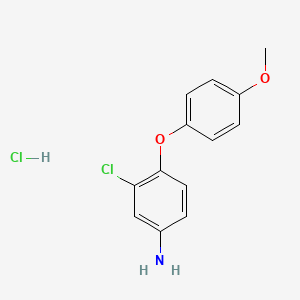

3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride

Overview

Description

Scientific Research Applications

Synthesis and Styrene Copolymerization

Research conducted by Whelpley et al. (2022) explored the copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which included variants such as 3-(4-methoxyphenoxy), with styrene. The synthesized acrylates were characterized by various techniques and exhibited two-step decomposition under nitrogen. These findings have implications for polymer chemistry and material sciences (Whelpley et al., 2022).

Soil Metabolism of N-Acyl Derivatives

In a study by Briggs and Ogilvie (1971), the metabolism of 3-Chloro-4-methoxyaniline, a closely related compound, in soil was analyzed. They discovered its conversion to various compounds, including 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil, highlighting the environmental interactions of such chemicals (Briggs & Ogilvie, 1971).

Pharmacological Profile of a Novel Antagonist

Ogawa et al. (2002) investigated the pharmacology of a novel 5-HT2A receptor antagonist, which includes a component structurally similar to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride. They found that it significantly inhibited platelet aggregation and had high affinity for 5-HT2A receptors, providing valuable insights into new therapeutic applications in cardiovascular health (Ogawa et al., 2002).

Isolation from Mangrove-Derived Fungus

A study by Mei et al. (2020) isolated a new phenol derivative closely related to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride from the mangrove-derived fungus Eupenicillium sp. HJ002. This research adds to our understanding of natural product chemistry and the potential for discovering novel compounds from diverse biological sources (Mei et al., 2020).

Inhibition of Norepinephrine Uptake

Research by Wong, Horng, and Bymaster (1975) on dl-N-Methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, a compound with structural similarities, revealed its potent inhibitory effects on the uptake of norepinephrine into rat brain synaptosomes. This study contributes to the understanding of neurotransmitter dynamics and potential applications in neuropharmacology (Wong et al., 1975).

Safety And Hazards

properties

IUPAC Name |

3-chloro-4-(4-methoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJZYUUDWGGNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride | |

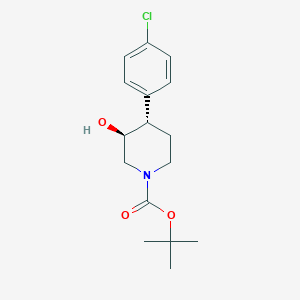

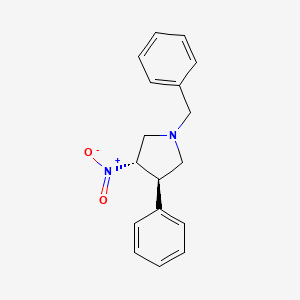

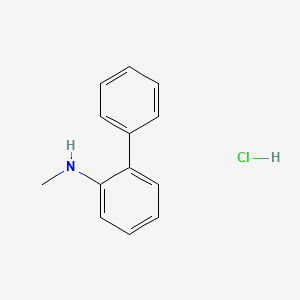

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

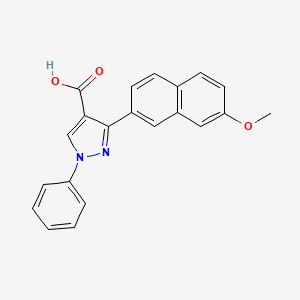

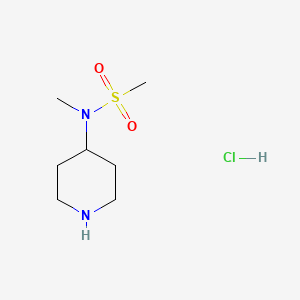

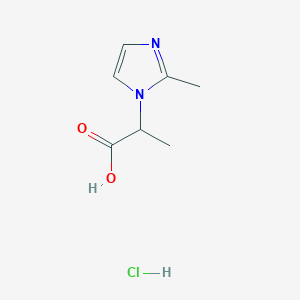

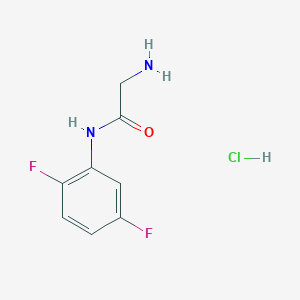

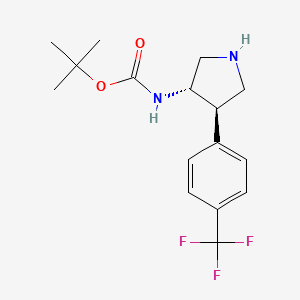

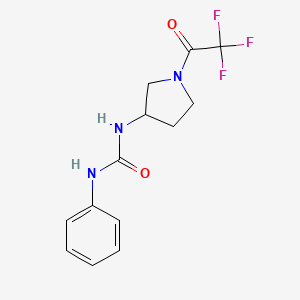

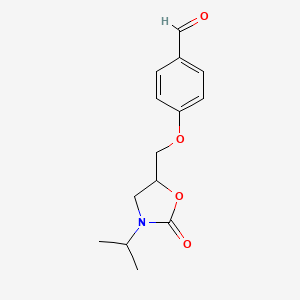

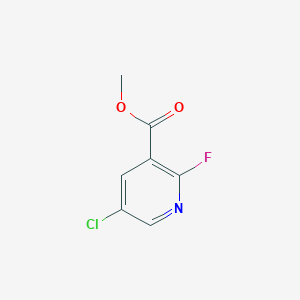

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)

![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)